2-Hydroxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide
Description
2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide is a complex organic compound that features both quinoline and indole moieties. These structures are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-23-15-9-5-3-7-12(15)17(19(23)26)21-22-18(25)13-10-16(24)20-14-8-4-2-6-11(13)14/h2-10,26H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDWKKHHSQKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. This method also ensures better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various quinoline and indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and indole derivatives, such as:
- 4-Hydroxy-2-quinolones
- Indole-3-carboxylic acid derivatives
- Quinolone antibiotics
Uniqueness
This dual structure allows for interactions with multiple biological targets, making it a versatile compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
